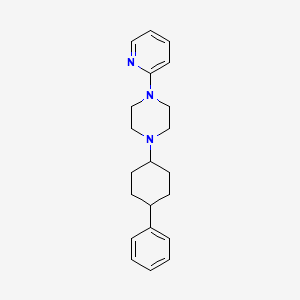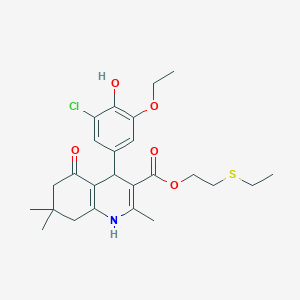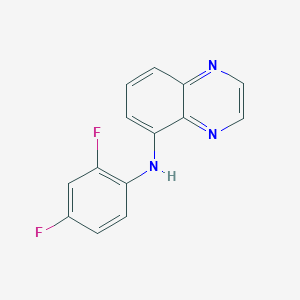![molecular formula C20H24N2O6 B5044105 2-[4-(2,6-Dimethyl-4-nitrophenoxy)butoxy]-1,3-dimethyl-5-nitrobenzene](/img/structure/B5044105.png)
2-[4-(2,6-Dimethyl-4-nitrophenoxy)butoxy]-1,3-dimethyl-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2,6-Dimethyl-4-nitrophenoxy)butoxy]-1,3-dimethyl-5-nitrobenzene is an organic compound characterized by its complex structure, which includes multiple nitro groups and dimethyl substitutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,6-Dimethyl-4-nitrophenoxy)butoxy]-1,3-dimethyl-5-nitrobenzene typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction (SNAr) of 4-amino-3,5-xylenol with 1-chloro-4-nitrobenzene . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2,6-Dimethyl-4-nitrophenoxy)butoxy]-1,3-dimethyl-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
2-[4-(2,6-Dimethyl-4-nitrophenoxy)butoxy]-1,3-dimethyl-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions with nitroaromatic compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(2,6-Dimethyl-4-nitrophenoxy)butoxy]-1,3-dimethyl-5-nitrobenzene involves its interaction with molecular targets through its nitro and aromatic groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation, depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-[4-(2,6-Dimethyl-4-nitrophenoxy)butoxy]-1,3-dimethyl-5-nitrobenzene is unique due to its specific combination of nitro and dimethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in organic synthesis and materials science.
Propiedades
IUPAC Name |
2-[4-(2,6-dimethyl-4-nitrophenoxy)butoxy]-1,3-dimethyl-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-13-9-17(21(23)24)10-14(2)19(13)27-7-5-6-8-28-20-15(3)11-18(22(25)26)12-16(20)4/h9-12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAQDQSBYBOGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCOC2=C(C=C(C=C2C)[N+](=O)[O-])C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-[(3-Chloro-4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]benzoic acid](/img/structure/B5044042.png)
![2-chloro-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5044049.png)
![(E)-N-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)oxan-4-yl]methyl]-3-phenylprop-2-enamide](/img/structure/B5044062.png)
![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B5044070.png)
![5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(5-methyl-2-furyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5044078.png)
![5-chloro-2-[[N-[(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)methyl]-4-methoxyanilino]methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B5044089.png)
![Ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B5044092.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B5044095.png)

![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5044110.png)

![N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-2-methylpropanamide](/img/structure/B5044121.png)

